

Experimental setup for reactions involving 2-Propyl-1,3,2-benzodioxaborole.

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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097

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Application Notes and Protocols for 2-Propyl-1,3,2-benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **2-Propyl-1,3,2-benzodioxaborole** in organic synthesis and its evaluation as a potential therapeutic agent. This compound serves as a versatile building block in the construction of complex organic molecules and has shown promise for its anti-angiogenic properties.^[1]

Application Note 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

2-Propyl-1,3,2-benzodioxaborole is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.^[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

A general scheme for the Suzuki-Miyaura coupling of **2-Propyl-1,3,2-benzodioxaborole** with an aryl bromide is presented below:

General Reaction Scheme: $\text{R-Br} + \text{2-Propyl-1,3,2-benzodioxaborole} \xrightarrow{(\text{Pd catalyst, Base})} \text{R-Aryl}$

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Note 2: Evaluation of Anti-Angiogenic Activity

2-Propyl-1,3,2-benzodioxaborole and its derivatives have been identified as potential anti-angiogenic agents, making them candidates for cancer therapy research. [1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis and a primary target for anti-angiogenic drugs. [2][3] The following protocol describes an in vitro endothelial cell tube formation assay, a common method to assess the anti-angiogenic potential of a compound. [4][5]

Experimental Protocol: Endothelial Cell Tube Formation Assay

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- **2-Propyl-1,3,2-benzodioxaborole** (dissolved in DMSO to create a stock solution)
- VEGF-A (as a positive control for angiogenesis induction)
- Suramin or other known angiogenesis inhibitor (as a positive control for inhibition)
- Calcein AM (for cell viability and visualization)
- 96-well cell culture plates
- Incubator (37 °C, 5% CO₂)
- Fluorescence microscope

Procedure:

- **Plate Coating:** Thaw the Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 μ L of BME to each well of a 96-well plate. Incubate the plate at 37 °C for 30-60 minutes to allow the BME to solidify. [6]
- **Cell Seeding:** Harvest HUVECs and resuspend them in a basal medium (EGM-2 without growth factors) at a concentration of $2-3 \times 10^5$ cells/mL.
- **Treatment Preparation:** Prepare serial dilutions of **2-Propyl-1,3,2-benzodioxaborole** in the basal medium. Also prepare wells with medium alone (negative control), medium with VEGF-A (e.g., 50 ng/mL, positive control), and medium with VEGF-A and a known inhibitor (e.g., Suramin, inhibitor control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- **Incubation:** Add 100 μ L of the HUVEC suspension to each well of the BME-coated plate. Then, add 100 μ L of the respective treatment solutions to each well.
- **Incubate the plate at 37 °C in a 5% CO₂ incubator for 4-18 hours.**
- **Visualization and Quantification:** After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Visualize the tube network using a fluorescence microscope.
- **Quantify the anti-angiogenic effect by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ).**

Data Presentation: Inhibition of Tube Formation

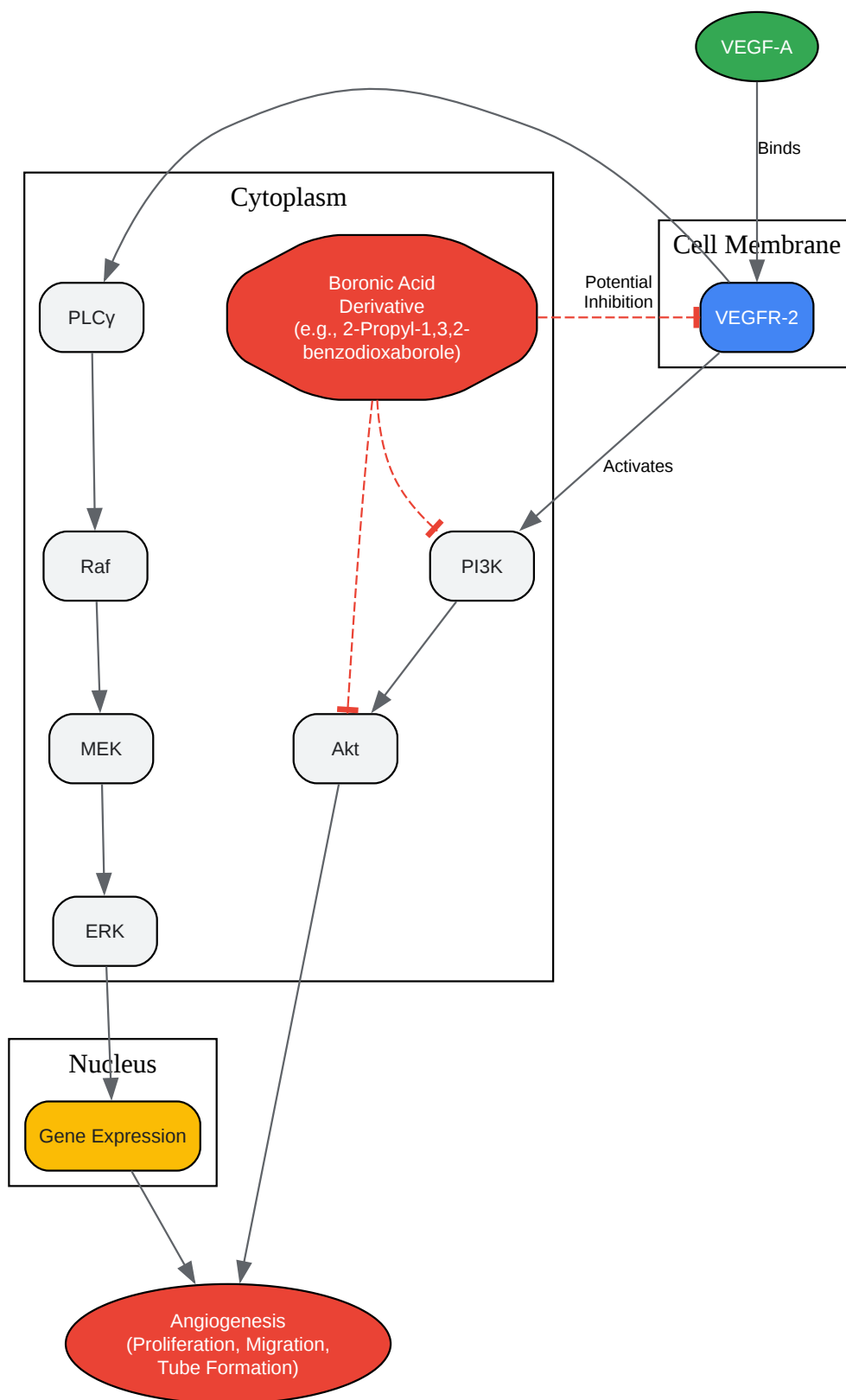
The following table presents hypothetical data on the dose-dependent inhibition of HUVEC tube formation by **2-Propyl-1,3,2-benzodioxaborole**.

Concentration (μM)	Total Tube Length (% of Control)	Number of Branch Points (% of Control)
0 (Vehicle Control)	100 ± 8.5	100 ± 7.2
1	85 ± 6.1	88 ± 5.9
5	62 ± 5.3	58 ± 4.7
10	35 ± 4.8	31 ± 3.5
25	12 ± 2.1	9 ± 1.8
50	5 ± 1.5	3 ± 1.1

Data are represented as mean ± standard deviation. The "Control" is VEGF-stimulated HUVECs without the test compound.

VEGF Signaling Pathway and Potential Inhibition

Boronic acid-containing compounds can potentially inhibit angiogenesis by interfering with key signaling kinases in the VEGF pathway.



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Caption: Simplified VEGF signaling pathway in endothelial cells.

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